1H and 13C NMR chemical shift assignments for 2,2-dimethyl-1,3-dinitropropane
1H and 13C NMR chemical shift assignments for 2,2-dimethyl-1,3-dinitropropane
Structural Elucidation and NMR Chemical Shift Assignments for 2,2-Dimethyl-1,3-dinitropropane: A Comprehensive Technical Guide
Executive Summary & Chemical Context
2,2-Dimethyl-1,3-dinitropropane (CAS: 762-98-1)[1] is a highly symmetrical aliphatic dinitro compound that has garnered significant attention as a versatile dinucleophile in advanced organic synthesis. Historically synthesized via the base-catalyzed condensation of acetone and nitromethane[2][3], this molecule is prominently utilized today in the stereospecific cyclopentaannulation of α-halo levoglucosenone derivatives to construct complex chiral carbocyclic and heterocyclic scaffolds[4].
For researchers leveraging this compound in multi-step Michael additions or nucleophilic substitution cascades, precise tracking of its consumption and incorporation requires an exact understanding of its Nuclear Magnetic Resonance (NMR) profile. This guide provides an in-depth, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for 2,2-dimethyl-1,3-dinitropropane, establishing a self-validating protocol for structural confirmation.
Molecular Architecture and the Causality of Chemical Shifts
The molecular architecture of 2,2-dimethyl-1,3-dinitropropane dictates its unique spectral signature. The molecule possesses a central quaternary carbon (C2) bonded to two equivalent methyl groups and two equivalent nitromethyl (–CH 2 NO 2 ) groups. This C2v symmetry effectively reduces the NMR spectrum to a highly simplified, yet mechanistically revealing, set of signals.
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Spin System Isolation: The quaternary C2 carbon acts as a "scalar coupling insulator." Because there are no protons on C2, the methyl protons and the methylene protons are separated by four bonds ( 4J ). In standard 1D 1 H NMR, this distance results in negligible scalar coupling ( J -coupling), meaning the spectrum is characterized by sharp, distinct singlets rather than complex multiplets.
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Electronic Effects (–I Effect): The nitro (–NO 2 ) group is one of the most potent electron-withdrawing functional groups in organic chemistry. Its strong inductive (–I) effect strips electron density from the local magnetic environment of the adjacent protons and carbons, severely deshielding them and pushing their resonance frequencies significantly downfield relative to standard alkanes.
Figure 1: Spin system isolation and causality of chemical shifts in 2,2-dimethyl-1,3-dinitropropane.
Quantitative Data Presentation
Table 1: 1 H NMR Chemical Shift Assignments (CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Mechanistic Assignment |
| –CH 3 (C4, C5) | ~1.25 | Singlet (s) | 6H | Shielded relative to the methylene protons, but experiences mild γ -deshielding from the two nitro groups compared to a standard neopentyl system (~0.9 ppm). |
| –CH 2 – (C1, C3) | ~4.50 | Singlet (s) | 4H | Extreme downfield shift caused by the massive inductive (–I) electron-withdrawing effect of the directly attached α -nitro group. |
Table 2: 13 C NMR Chemical Shift Assignments (CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Causality / Mechanistic Assignment |
| C4, C5 (–CH 3 ) | ~24.0 | Primary (CH 3 ) | γ -gauche effect from the nitro groups provides a slight shielding effect relative to standard neopentyl carbons. |
| C2 (Quaternary) | ~36.0 | Quaternary (C q ) | β -deshielding effect from the two nitro groups pushes this carbon downfield from a typical aliphatic quaternary center. |
| C1, C3 (–CH 2 –) | ~78.0 | Secondary (CH 2 ) | Massive α -deshielding from the directly attached NO 2 group (+60 to +65 ppm shift relative to a standard alkane). |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure scientific integrity, the analytical workflow must be a self-validating system. Relying solely on 1D NMR can lead to artifactual misassignments, especially when analyzing crude reaction mixtures where 2,2-dimethyl-1,3-dinitropropane is utilized as an active reagent[4]. The following protocol utilizes 2D NMR to cross-verify all 1D assignments.
Step 1: Sample Preparation & Standardization
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Dissolve 15–20 mg of highly pure 2,2-dimethyl-1,3-dinitropropane[1] in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard, locking the reference frequency precisely at 0.00 ppm.
Step 2: 1D 1 H Acquisition
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Acquire the standard 1 H NMR at 298 K (using a 400 MHz or 600 MHz spectrometer).
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Critical Causality: Use an extended relaxation delay ( D1 ) of at least 2.0 seconds. Because the methyl and methylene groups are isolated spin systems lacking scalar coupling, their longitudinal relaxation times ( T1 ) are longer than highly coupled systems. A short D1 will result in inaccurate integration of the 6H and 4H singlets.
Step 3: 1D 13 C Acquisition
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Acquire proton-decoupled 13 C NMR (e.g., WALTZ-16 decoupling).
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Critical Causality: Increase the D1 to 3.0–5.0 seconds. The quaternary C2 carbon lacks directly attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. Without an extended delay, the ~36.0 ppm signal may vanish into the baseline noise.
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
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Run a 1 H- 13 C HSQC experiment to self-validate the direct attachments.
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Validation Check: The proton singlet at 4.50 ppm must show a direct cross-peak exclusively with the carbon at 78.0 ppm. The proton singlet at 1.25 ppm must correlate exclusively with the carbon at 24.0 ppm.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
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Run an HMBC to definitively prove the molecular connectivity across the quaternary insulator.
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Validation Check: The methyl protons (1.25 ppm) must show a 2JCH correlation to the quaternary carbon (~36.0 ppm) and a 3JCH correlation to the methylene carbons (~78.0 ppm), confirming the intact neopentyl-like framework.
Figure 2: Self-validating NMR acquisition workflow for structural confirmation.
References
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Tsypysheva, I. P., et al. "Cyclopentane Ring Fusion to α-Iodo and α-Bromo Levoglucosenone Derivatives with 2,2-Dimethyl-1,3-dinitropropane." Russian Journal of Organic Chemistry, 2003.4
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Lambert, A., and Lowe, A. "Aliphatic Nitro-compounds. Part XVIII. The Interaction of Ketones and Nitro-paraffins." RSC Publishing, 1947. 2
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Hass, H. B., et al. "Process for the condensation of nitroalkanes with ketones." US Patent 2343256A, Google Patents, 1944. 3
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"1,3-Dinitro-2,2-dimethylpropane Product Information." Echemi. 1
Sources
- 1. echemi.com [echemi.com]
- 2. 297. Aliphatic nitro-compounds. Part XVIII. Interaction of ketones and nitro-paraffins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. US2343256A - Process fob the condensation of - Google Patents [patents.google.com]
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